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Compound of Interest

Compound Name:
(E)-4-(tert-Butoxy)-4-oxobut-2-

enoic acid

Cat. No.: B041144 Get Quote

Technical Guide: (E)-4-(tert-Butoxy)-4-oxobut-2-
enoic Acid
CAS Number: 135355-96-3[1][2]

This technical guide provides an in-depth overview of (E)-4-(tert-butoxy)-4-oxobut-2-enoic
acid, also known as fumaric acid mono-tert-butyl ester. This compound serves as a valuable

building block in pharmaceutical research and drug development. Its applications primarily lie in

its use as a reactant for the synthesis of specialized molecules, including cysteine protease

inhibitors and components of pulmonary drug delivery systems.[1][2]

Physicochemical Properties
(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid is a white solid at room temperature.[1] Its key

quantitative properties are summarized in the table below.
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Property Value Source

Molecular Formula C₈H₁₂O₄ [1][2]

Molecular Weight 172.18 g/mol [2]

Melting Point 65-68 °C [1]

Boiling Point (Predicted) 273.8 ± 23.0 °C [1]

Density (Predicted) 1.130 ± 0.06 g/cm³ [1]

pKa (Predicted) 3.35 ± 0.10 [1]

Solubility

Slightly soluble in Chloroform,

DMSO (sonicated), and

Methanol (sonicated).

[1]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Nitrogen or

Argon).

[1]

Synthesis and Experimental Protocols
The synthesis of (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid typically involves the mono-

esterification of fumaric acid or the isomerization of its maleic acid counterpart, maleic acid

mono-tert-butyl ester. Below is a representative experimental protocol for its preparation.

Representative Synthesis of (E)-4-(tert-Butoxy)-4-
oxobut-2-enoic Acid
This protocol is based on general methods for the synthesis of fumaric acid monoesters.

Objective: To synthesize (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid from maleic anhydride

and tert-butanol.

Step 1: Formation of Maleic Acid Mono-tert-butyl Ester

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

maleic anhydride in a suitable inert solvent such as dichloromethane.
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Add an equimolar amount of tert-butanol to the solution.

Optionally, a non-nucleophilic base can be added to facilitate the reaction.

Stir the reaction mixture at room temperature for several hours until the reaction is complete,

as monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure to yield the crude maleic

acid mono-tert-butyl ester.

Step 2: Isomerization to Fumaric Acid Mono-tert-butyl Ester

The crude maleic acid mono-tert-butyl ester is dissolved in a high-boiling point solvent.

A catalytic amount of an isomerization agent (e.g., thiourea or a strong acid) is added.

The reaction mixture is heated to a temperature typically ranging from 180 to 240 °C for 1 to

6 hours. The progress of the isomerization is monitored by techniques such as ¹H NMR

spectroscopy or HPLC.

After completion, the reaction mixture is cooled to room temperature.

The product is then purified by recrystallization or column chromatography to yield pure

(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid.

Spectroscopic Characterization (Expected)
While specific experimental spectra for this compound are not readily available in the provided

search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its

structure and data from similar fumarate derivatives.
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H NMR ~6.8-7.0 Doublet 1H Olefinic CH

~6.8-7.0 Doublet 1H Olefinic CH

~1.5 Singlet 9H -C(CH₃)₃

¹³C NMR ~169 Carbonyl
Carboxylic acid

C=O

~165 Carbonyl Ester C=O

~135 Olefinic =CH

~133 Olefinic =CH

~82 Quaternary -C(CH₃)₃

~28 Methyl -C(CH₃)₃

Applications in Drug Development
(E)-4-(tert-butoxy)-4-oxobut-2-enoic acid is a key intermediate in the synthesis of

pharmacologically relevant molecules.

Cysteine Protease Inhibitors: This compound serves as a starting material for creating

inhibitors of cysteine proteases.[1][2] The fumarate moiety acts as a Michael acceptor,

forming a covalent bond with the thiol group of the cysteine residue in the enzyme's active

site, leading to irreversible inhibition.[3] Such inhibitors are investigated for the treatment of

various diseases, including those caused by protozoan parasites.[3]

Pulmonary Drug Delivery: It is used in the preparation of Nε-fumaroylated diketopiperazine of

L-Lysine (FDKP).[1][2] FDKP can self-assemble into microparticles that are suitable for

pulmonary drug delivery, offering a non-invasive route for administering therapeutics.

Mechanism of Action: Cysteine Protease Inhibition
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The electrophilic nature of the double bond in the fumarate structure is key to its function as an

irreversible cysteine protease inhibitor. The process is illustrated in the diagram below.

Reactants

Michael Addition

Covalent Adduct

Cysteine Protease Active Site
(Cys-SH) Nucleophilic Cys Thiolate

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
Electrophilic Fumarate Irreversibly Inhibited Protease

(Covalent Cys-S-Adduct)
Covalent Bond Formation

Click to download full resolution via product page

Caption: Mechanism of irreversible inhibition of a cysteine protease.

The diagram above illustrates the covalent modification of a cysteine protease by (E)-4-(tert-
butoxy)-4-oxobut-2-enoic acid. The nucleophilic thiol group of the cysteine residue in the

enzyme's active site attacks the electrophilic double bond of the fumarate derivative in a

Michael addition reaction. This results in the formation of a stable, covalent bond between the

inhibitor and the enzyme, leading to irreversible inactivation of the protease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS number
lookup]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041144#e-4-tert-butoxy-4-oxobut-2-enoic-acid-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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